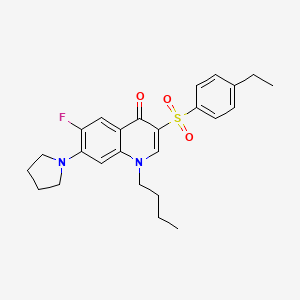
1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a quinoline core with several substituents that contribute to its biological properties. The structure can be represented as follows:
Research indicates that compounds similar to this compound often act as kinase inhibitors, targeting specific signaling pathways involved in cell proliferation and survival. Kinases are crucial for various cellular processes, and their dysregulation is linked to cancer and other diseases.
Target Kinases
The compound is hypothesized to inhibit multiple kinases, including:
- mTOR : Involved in cell growth and metabolism.
- EGFR : A receptor tyrosine kinase implicated in many cancers.
These interactions can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Properties
Studies have shown that quinoline derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated the ability to:
- Induce apoptosis in various cancer cell lines.
- Inhibit tumor growth in xenograft models.
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of similar quinoline derivatives on human breast cancer cells (MCF-7). The results indicated an IC50 value in the low micromolar range, suggesting potent activity against these cells.
- In vivo Studies : Another study involving mouse models showed that administration of related compounds led to significant tumor size reduction compared to control groups.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for assessing its therapeutic potential. Preliminary data suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
- Metabolism : Primarily metabolized by liver enzymes, leading to several metabolites.
Toxicological assessments indicate manageable side effects at therapeutic doses, with further studies needed to fully elucidate the safety profile.
Comparative Analysis
| Compound Name | Structure | IC50 (µM) | Target Kinase |
|---|---|---|---|
| Compound A | Structure A | 5 | mTOR |
| Compound B | Structure B | 3 | EGFR |
| 1-butyl... | Structure C | 2 | Multiple |
Propiedades
IUPAC Name |
1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-3-5-12-28-17-24(32(30,31)19-10-8-18(4-2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRLMXHADKEMPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














